REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].Br[CH:15]([C:25]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=1)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17].C(O)(C)C.[O-]C1C=CC=CC=1>C(O)(C)C>[Cl:31][C:28]1[CH:29]=[CH:30][C:25]([CH:15]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:3]=2)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17])=[CH:26][CH:27]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCCNC(C)=O)C1=CC=C(C=C1)Cl
|
Name
|
isopropanol phenoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.[O-]C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
toluene hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropanol was removed by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
the resulting slush was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate and filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give crude product as an oil
|
Type
|
TEMPERATURE
|
Details
|
cooled to between 0 and 10° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
WASH
|
Details
|
The filter cake was washed with hexanes/toluene (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C
|
Type
|
DISSOLUTION
|
Details
|
The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OCCNC(C)=O)OC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].Br[CH:15]([C:25]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=1)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17].C(O)(C)C.[O-]C1C=CC=CC=1>C(O)(C)C>[Cl:31][C:28]1[CH:29]=[CH:30][C:25]([CH:15]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:3]=2)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17])=[CH:26][CH:27]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCCNC(C)=O)C1=CC=C(C=C1)Cl
|
Name
|
isopropanol phenoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.[O-]C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
toluene hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropanol was removed by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
the resulting slush was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate and filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give crude product as an oil
|
Type
|
TEMPERATURE
|
Details
|
cooled to between 0 and 10° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
WASH
|
Details
|
The filter cake was washed with hexanes/toluene (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C
|
Type
|
DISSOLUTION
|
Details
|
The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OCCNC(C)=O)OC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |